molecular formula C16H12ClNO4S B2984885 4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 339109-49-8

4-(4-Chlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2984885
CAS No.: 339109-49-8
M. Wt: 349.79
InChI Key: SWIRBQPQLNJLQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .

Scientific Research Applications

Aggregation-Induced Emission and Chemical Sensing

  • Fluorescence Switches and Sensing : Tetraphenylethene derivatives, similar in structure to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, exhibit aggregation-induced emission (AIE) and are useful in chemical sensing and environmental monitoring. They demonstrate strong proton capture capability and reversible fluorescence switching in acidic and basic solutions. This property is promising for developing responsive materials for chemical sensors (Wang et al., 2015).

Advanced Material Synthesis

  • Hyperbranched Polymers for Sensory Applications : The synthesis of hyperbranched polymers containing tetraphenylethene, structurally related to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, is notable for its high thermal stability and fluorescence quantum yields. These polymers are potential candidates for photopatterning and explosive detection due to their enhanced emission properties (Hu et al., 2012).

Antimicrobial Research

  • Synthesis of Antimicrobial Agents : Compounds with structural similarities to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, like the Mannich base derivatives of thiadiazole, have been synthesized and tested for antimicrobial activities against pathogenic bacteria and fungi. Such compounds show moderate antimicrobial activity, indicating potential in developing new antimicrobial agents (Sah et al., 2014).

Molecular Structure and Spectroscopic Analysis

  • Structural and Spectroscopic Investigations : Detailed molecular structure and spectroscopic analysis of compounds structurally akin to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone have been conducted. These studies involve density functional theory (DFT) analysis, molecular docking, and antimicrobial activity assessments, providing insights into the potential applications of these compounds in various fields, including pharmaceuticals (Sivakumar et al., 2021).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Certain thiazole and thiadiazole derivatives, closely related to 4-(4-Chlorophenyl)-2-phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone, have been studied for their corrosion inhibition properties on iron. This research is significant in materials science, particularly in preventing metal corrosion in industrial applications (Kaya et al., 2016).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves understanding the toxicological profile of the compound, its potential health effects, precautions for handling and use, and procedures for cleanup of spills .

Future Directions

This could involve potential applications of the compound in various fields, ongoing research, and areas that need further investigation .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c17-12-6-8-13(9-7-12)18-14(19)10-23(21,22)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIRBQPQLNJLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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